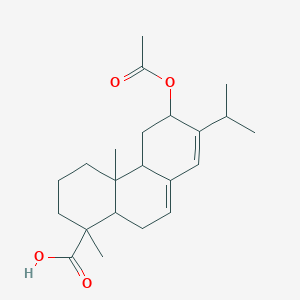
6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally related compounds involves multiple steps, including stereocontrolled synthetic routes and cyclization reactions. For instance, a method for the stereocontrolled synthesis of a potential intermediate for diterpenoid synthesis showcases complex synthetic strategies that may be relevant (Banerjee et al., 1979). Another example involves the cyclization of certain precursors to yield octahydrophenanthrene derivatives (Wilamowski et al., 1995).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals a high degree of complexity, with several stereocenters and functional groups. Crystal structure analysis provides insight into intra- and intermolecular interactions, confirming the flat boat conformation in some cases (Mahendra et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving similar molecules include lactonization, allylstannation, and rearrangements leading to various functionalized products. These reactions demonstrate the reactivity and potential for functional group transformations in such complex structures (Strah et al., 1996; Boaretto et al., 1985).
Physical Properties Analysis
The physical properties of compounds with similar structural frameworks, such as solubility, melting points, and crystal structures, are influenced by their molecular arrangements and intermolecular forces. Studies on the crystal and molecular structure of related compounds provide valuable information on these aspects (Byriel et al., 1991).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and potential for forming cocrystals, are critical for understanding the behavior and applications of such molecules. Interactions with organic heterocyclic bases and the formation of molecular cocrystals highlight the versatility and range of reactivity (Byriel et al., 1992).
科学的研究の応用
Chemical Synthesis and Structural Analysis
Synthesis and Crystal Structure : Research on dehydroabietic acid, a compound with a similar complex structure, demonstrates the interest in isolating and characterizing natural compounds from sources like rosin. These compounds are analyzed for their crystal structures to understand their molecular conformations and potential for further chemical modifications (Xiaoping Rao, Zhan‐qian Song, Shibin Shang, 2009).
Derivative Synthesis for Material Enhancement : Another study focused on synthesizing rosin derivatives to improve the properties of soybean-oil-based thermosets, indicating the role of structurally complex compounds in developing bio-based materials with enhanced performance (Yuan Liu, C. Li, J. Dai, Yanhua Jiang, Xiaoqing Liu, Jin Zhu, 2017).
Chemical Derivatives and Their Applications
Novel Compound Synthesis : Efforts in synthesizing novel compounds from acyclic precursors, demonstrating the chemical versatility and potential pharmaceutical or material science applications of complex organic molecules. The synthesis processes often aim at creating new molecules with specific functional groups that could lead to applications in various domains, including medicinal chemistry (Tsuneo Suzuki, K. Tanemura, Chizuko Okada, Akira Awaji, T. Shimizu, T. Horaguchi, 2001).
Molecular Modification for Property Improvement : The modification of molecules derived from natural sources, like rosin, to produce derivatives with improved thermal and mechanical properties for use in sustainable materials demonstrates the intersection of organic chemistry and materials science (Yuan Liu et al., 2017).
将来の方向性
特性
IUPAC Name |
6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSCSAJMAPLBRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1OC(=O)C)(CCCC3(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1150434.png)

![[(8S,10S,11S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B1150451.png)